molecular formula C9H9NO B015748 5-Methoxyindole CAS No. 1006-94-6

5-Methoxyindole

Cat. No.: B015748
CAS No.: 1006-94-6
M. Wt: 147.17 g/mol
InChI Key: DWAQDRSOVMLGRQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Methoxyindole, a chemical homolog of melatonin, has been found to target several key components in biological systems. It has shown strong activity against the phytopathogenic fungus Fusarium graminearum . It also targets the COX-2 enzyme, controlling its expression at the transcriptional level . Furthermore, it has been found to have a high affinity for 5-HT 1A receptors .

Mode of Action

This compound interacts with its targets in various ways. In the case of F. graminearum, it inhibits growth, formation, and conidia germination . It also induces malformation, reactive oxygen species (ROS) accumulation, and cell death in F. graminearum hyphae and conidia . In relation to COX-2, it inhibits its transcriptional activation induced by diverse proinflammatory and mitogenic factors .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit gluconeogenesis in the liver . It also plays a role in the metabolism of L-tryptophan, being a metabolite of this essential amino acid . Furthermore, it has been found to suppress the iron-induced lipid peroxidation .

Pharmacokinetics

It is known that it is a metabolite of l-tryptophan , suggesting that it may be produced in the body from dietary sources of this amino acid.

Result of Action

The action of this compound results in various molecular and cellular effects. It has been found to have strong antifungal activity against F. graminearum . It also controls the overexpression of COX-2 , which is associated with inflammation and tumorigenesis. Furthermore, it has been found to block cancer cell migration and invasion in vitro and inhibit tumor growth and cancer metastasis in a xenograft model .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut microbiome and dietary tryptophan can potentially interact with host and bacterial enzymes in tryptophan metabolism . .

Safety and Hazards

5-Methoxyindole is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-Methoxyindole interacts with several enzymes, proteins, and other biomolecules. It is a part of the new class of compounds that control the expression of Cyclooxygenase-2 (COX-2) at the transcriptional level .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits COX-2 transcriptional activation induced by diverse proinflammatory and mitogenic factors . In cancer cells, which are deficient in cytoguardin production, this compound can restore the control of COX-2 overexpression . It also blocks cancer cell migration and invasion in vitro and inhibits tumor growth and cancer metastasis in a xenograft model .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It controls COX-2 expression at the transcriptional level . The physiological relevance of 5-MTP as an endogenous regulator of inflammation and cancer metastasis remains to be investigated .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits pronounced glucose-lowering ability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been suggested that its dose-dependent effect and the effects of different routes of administrations as well as its synergistic effects with other glucose-lowering drugs should be investigated .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of L-tryptophan and plays a significant role in controlling COX-2 expression .

Subcellular Localization

It is known that this compound has significant effects on various types of cells and cellular processes .

Properties

IUPAC Name

5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAQDRSOVMLGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143424
Record name 5-Methoxyindole
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-94-6
Record name 5-Methoxyindole
Source CAS Common Chemistry
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Record name 5-Methoxyindole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHOXYINDOLE
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Record name 5-Methoxyindole
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Record name Indol-5-yl methyl ether
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Record name 5-METHOXYINDOLE
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Synthesis routes and methods

Procedure details

Ikan et al. [Israel J. of Chemistry, Vol. 2 (1964), p. 37-42] and Terent'ev et al. [Proc. Acad. Sci. USSR, Vol. 118 (2) (1958), p. 49-52] describe the dehydration of 5-chloro-indoline with chloranil to obtain 5-chloro-indole but due to the expense of chloranil, the process is not commercially feasible. French Pat. No. 1,576,807, DOS No. 1,770,977, Chem. Abs., Vol. 72 (1970), p. 121360n and Bader et al. [J.A.C.S., Vol. 83 (1961), p. 3319] tried to avoid this difficulty with partial success by heating indoline and its derivatives to high temperatures in the presence of palladium, platinum of Raney nickel catalysts, sometimes in the presence of a hydrogen acceptor. For example, indoline can be dehydrated at 100 to 150° C. in aromatics with a good yield of indole with hydrogen in the presence of finely divided palladium. Hunt et al. [J. Chem. Soc., (C) (1966), p. 344-345] teach reacting 5-methoxy-indoline in refluxing mesitylene in the presence of palladized carbon to obtain a 90% yield of 5-methoxy-indole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5-Methoxyindole, a homolog of melatonin, exhibits strong antifungal activity against Fusarium graminearum by inhibiting its growth, conidia formation, and germination. [] This effect is mediated by inducing malformation, reactive oxygen species (ROS) accumulation, and cell death in F. graminearum hyphae and conidia. [] Additionally, this compound downregulates genes involved in scavenging reactive oxygen species in F. graminearum. [] this compound also acts as a potent inhibitor of respiration and potassium ion transport in the archaebacterium Haloferax volcanii, suggesting a potential target in its respiratory chain. []

ANone: * Molecular Formula: C9H9NO* Molecular Weight: 147.17 g/mol

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for identification and quantification in biological samples. [, , ]
  • High Performance Liquid Chromatography (HPLC): Employed for separation and quantification, often coupled with fluorometric detection. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to analyze conformational changes. []
  • Infrared (IR) Spectroscopy: Used to identify functional groups and characterize conformational changes. [, ]
  • UV-Vis Spectroscopy: Provides information about electronic transitions and dipole moments. [, ]

ANone: The provided research papers do not extensively discuss material compatibility or stability of this compound under various conditions beyond specific applications:

  • Stability in Urine Samples: this compound is stable in human urine when stored at -20°C, but degrades at room temperature, especially if the urine is not acidified to pH 4-5. []
  • Electrochemical Polymer Coating: A study utilized a poly(2,2-bithiophene-co-5-Methoxyindole)-oxide graphene composite coating for solid-phase microextraction, demonstrating high thermal stability up to 400°C and reusability for at least 180 extractions without performance loss. []

ANone: The provided abstracts do not report any catalytic properties or applications for this compound. The focus remains on its biological activities and applications.

ANone: Yes, computational chemistry has been applied in the following ways:

  • Conformational Analysis: Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were used to study the conformational changes in this compound upon UV irradiation, identifying the formation of 3H-tautomers and indolyl radicals. []
  • Molecular Docking: This technique was used to identify four putative melatonin receptors in Nicotiana benthamiana that potentially interact with this compound. []

ANone: While the provided abstracts don't explicitly detail comprehensive SAR studies for this compound, several observations can be made:

  • Methoxy Group Importance: Comparing this compound to its parent compound, indole, highlights the significance of the methoxy group for certain activities. For instance, this compound exhibits distinct spectroscopic properties and conformational behavior compared to indole. []
  • Side Chain Modifications: Studies investigating the antitumor activity of indol-3-yl-glyoxylic acid podophyllotoxin derivatives involved modifications at the indole nitrogen. Some of these derivatives, particularly those incorporating a this compound moiety, exhibited favorable antitumor activities. []

ANone: The research primarily focuses on the biological activity of this compound. Information on its stability under various conditions and formulation strategies is limited to the following:

  • Urine Sample Stability: As mentioned earlier, this compound is stable in urine at -20°C but degrades at room temperature, especially at higher pH. Acidifying the urine to pH 4-5 improves its stability. []
  • Renewed Interest (Recent Decades): More recent studies have focused on exploring the diverse biological activities of this compound, including its antifungal properties, [] effects on ovarian function, [] and potential as a biomarker for melanoma progression. [, , , ]

A: * Plant Science and Agriculture: Research on this compound extends to plant science, demonstrating its ability to induce immune responses and disease resistance in Nicotiana benthamiana plants. [] This finding suggests potential applications in agriculture for developing disease-resistant crops.

  • Biomaterial Science: The use of this compound in developing a poly(2,2-bithiophene-co-5-Methoxyindole)-oxide graphene composite coating for solid-phase microextraction highlights its versatility in material science applications. []

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